

Ceftazidime-Avibactam's Potent Activity Against AmpC-Producing Enterobacterales: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Avycaz

Cat. No.: B12723627

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of AmpC β -lactamase-producing Enterobacterales poses a significant challenge to antimicrobial therapy, rendering many cephalosporins ineffective. Ceftazidime-avibactam, a combination of a third-generation cephalosporin and a non- β -lactam β -lactamase inhibitor, has demonstrated robust in vitro and clinical efficacy against these challenging pathogens. Avibactam's potent inhibition of Ambler class C β -lactamases, including AmpC, restores ceftazidime's activity.^{[1][2][3][4][5]} This technical guide provides an in-depth analysis of ceftazidime-avibactam's activity, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways and experimental workflows.

Introduction to AmpC β -Lactamases

AmpC β -lactamases are cephalosporinases that confer resistance to a wide range of β -lactam antibiotics, including penicillins, aztreonam, and third-generation cephalosporins.^{[6][7]} In many Enterobacterales species, such as *Enterobacter cloacae*, *Citrobacter freundii*, and *Klebsiella aerogenes*, the *ampC* gene is chromosomally encoded and its expression is inducible.^{[2][6]} Overproduction of AmpC, either through induction by certain β -lactams or stable derepression due to mutations in regulatory genes, is a common mechanism of resistance.^{[2][6]}

In Vitro Activity of Ceftazidime-Avibactam

Ceftazidime-avibactam consistently demonstrates potent in vitro activity against AmpC-producing Enterobacteriales. Surveillance studies have shown high susceptibility rates, with avibactam effectively neutralizing the hydrolytic activity of AmpC enzymes.

Table 1: In Vitro Susceptibility of AmpC-Producing Enterobacteriales to Ceftazidime-Avibactam and Comparators

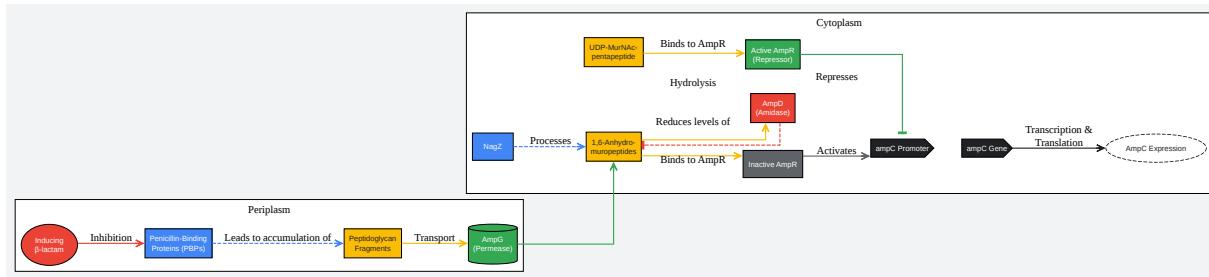
Organism/Phenotype	Ceftazidime-Avibactam (% Susceptible)	Meropenem (% Susceptible)	Ceftolozane-Tazobactam (% Susceptible)	Reference
AmpC-overproducing Enterobacteriales (Phase 3 Trials)	96.1%	96.1%	24.7%	[1]
AmpC-positive Enterobacteriales (ATLAS Surveillance)	100%	-	-	[8]
ESBL- and AmpC-positive Enterobacteriales (ATLAS Surveillance)	100%	-	-	[8]
AmpC-producing Enterobacteriales (Global Surveillance)	99.6-100%	-	-	[9]

Table 2: MIC Distribution of Ceftazidime-Avibactam against AmpC-Overproducing Enterobacteriales

Statistic	MIC (mg/L)	Reference
MIC ₅₀	0.5	[1]
MIC ₉₀	2	[1]

Clinical Efficacy

Clinical trials have validated the in vitro activity of ceftazidime-avibactam, demonstrating its efficacy in treating infections caused by AmpC-producing Enterobacteriales.


Table 3: Clinical Outcomes of Ceftazidime-Avibactam Treatment for Infections Caused by AmpC-Producing Enterobacteriales

Patient Population	Ceftazidime-Avibactam Clinical Cure Rate	Comparator (Carbapenem) Clinical Cure Rate	Reference
Complicated Intra-Abdominal Infections & Complicated Urinary Tract Infections	80.0% (32/40)	88.0% (37/42)	[10] [11]
Infections with AmpC-overproducing Enterobacteriales	80.7% (21/26)	85.0% (17/20)	[1]

It is important to note that for severe infections, the data supporting ceftazidime-avibactam as a carbapenem-sparing option for AmpC producers are still limited.[\[10\]](#)[\[11\]](#)

Mechanisms of Action and Resistance AmpC Regulation and Induction Pathway

The expression of the chromosomal ampC gene is tightly regulated by a complex pathway linked to peptidoglycan recycling.[\[12\]](#)[\[13\]](#)

[Click to download full resolution via product page](#)

Caption: AmpC regulation pathway in Enterobacteriales.

In the presence of an inducing β -lactam, peptidoglycan turnover products accumulate and are transported into the cytoplasm by AmpG.[12][13] These muropeptides compete with UDP-MurNAc-pentapeptide for binding to the transcriptional regulator AmpR.[2] When bound to muropeptides, AmpR acts as an activator of ampC transcription, leading to increased AmpC production.[2] The amidase AmpD cleaves the muropeptides, reducing their concentration and allowing AmpR to revert to its repressor state.[12][13] Mutations in ampD can lead to the accumulation of muropeptides and constitutive high-level expression of ampC.[12]

Mechanism of Ceftazidime-Avibactam Resistance

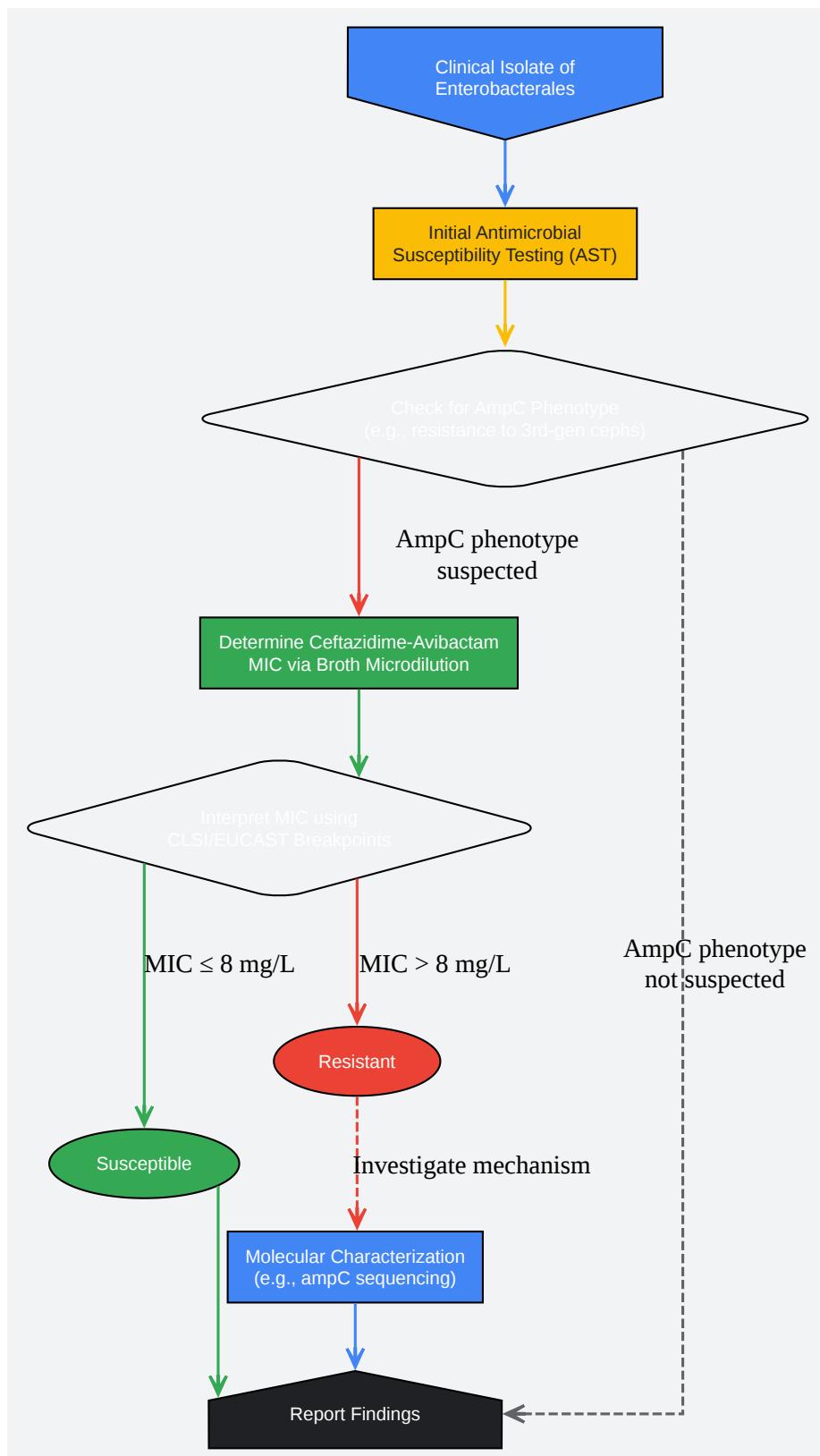
While uncommon, resistance to ceftazidime-avibactam in AmpC-producing Enterobacteriales can emerge. The primary mechanisms identified involve structural modifications in the AmpC β -

lactamase itself, which can enhance ceftazidime hydrolysis or reduce avibactam binding.[14][15] Specific mutations, such as amino acid substitutions or deletions in the R2 loop or H-10 helix of AmpC, have been implicated in conferring reduced susceptibility to ceftazidime-avibactam.[14][15][16][17]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the reference standard for determining the MIC of ceftazidime-avibactam.


Protocol: Broth Microdilution for Ceftazidime-Avibactam MIC Testing

- Media Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB) according to the manufacturer's instructions.
- Antimicrobial Preparation: Reconstitute ceftazidime and avibactam. Prepare serial twofold dilutions of ceftazidime in CAMHB in 96-well microtiter plates. Avibactam is added to each well at a fixed concentration of 4 mg/L.[18][19][20]
- Inoculum Preparation: From a fresh (18-24 hour) culture on non-selective agar, suspend several colonies in saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.
- Incubation: Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ in ambient air for 16-20 hours.
- Reading Results: The MIC is the lowest concentration of ceftazidime (in the presence of 4 mg/L avibactam) that completely inhibits visible bacterial growth.
- Quality Control: Concurrently test quality control strains such as *Escherichia coli* ATCC 25922 and *Klebsiella pneumoniae* ATCC 700603.[4][21]

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[\[21\]](#)[\[22\]](#)[\[23\]](#)

Experimental Workflow for Characterizing Ceftazidime-Avibactam Activity

The following workflow outlines the steps for assessing the activity of ceftazidime-avibactam against a clinical isolate of Enterobacterales.

[Click to download full resolution via product page](#)

Caption: Workflow for assessing ceftazidime-avibactam activity.

Conclusion

Ceftazidime-avibactam is a critical therapeutic option for infections caused by AmpC-producing Enterobacterales. Its potent in vitro activity, supported by clinical data, makes it a reliable agent against these otherwise difficult-to-treat pathogens. Understanding the mechanisms of AmpC regulation and the potential for resistance is crucial for its judicious use and for the development of future antimicrobial strategies. Standardized methodologies for susceptibility testing are essential for accurate clinical decision-making and ongoing surveillance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antimicrobial Activity of Ceftazidime-Avibactam and Comparators against Pathogens Harboring OXA-48 and AmpC Alone or in Combination with Other β -Lactamases Collected from Phase 3 Clinical Trials and an International Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Primer on AmpC β -Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Evaluation of Increasing Avibactam Concentrations on Ceftazidime Activity against Ceftazidime/Avibactam-Susceptible and Resistant KPC-Producing *Klebsiella pneumoniae* Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro activity of ceftazidime/avibactam and comparators against Gram-negative bacterial isolates collected from Latin American centres between 2015 and 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro activity of ceftazidime-avibactam against Enterobacterales and *Pseudomonas aeruginosa* isolates collected in Latin America as part of the ATLAS global surveillance program, 2017-2019 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Is Ceftazidime/Avibactam an Option for Serious Infections Due to Extended-Spectrum- β -Lactamase- and AmpC-Producing Enterobacteriales?: a Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Complex Regulation Pathways of AmpC-Mediated β -Lactam Resistance in Enterobacter cloacae Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vivo emergence of resistance to ceftazidime/avibactam through modification of chromosomal AmpC β -lactamase in Klebsiella aerogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Clinical Evolution of AmpC-Mediated Ceftazidime-Avibactam and Cefiderocol Resistance in Enterobacter cloacae Complex Following Exposure to Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jmilabs.com [jmilabs.com]
- 19. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. iacld.com [iacld.com]
- 22. Correlation between Broth Microdilution and Disk Diffusion Results when Testing Ceftazidime-Avibactam against a Challenge Collection of Enterobacteriales Isolates: Results from a Multilaboratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. darvashco.com [darvashco.com]
- To cite this document: BenchChem. [Ceftazidime-Avibactam's Potent Activity Against AmpC-Producing Enterobacteriales: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12723627#ceftazidime-avibactam-activity-against-ampc-producing-enterobacteriales>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com